Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde structure
933752-89-7 structure
상품 이름:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS 번호:933752-89-7
MF:C9H8N2O
메가와트:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
    • SCHEMBL3707769
    • DTXSID50674518
    • AS-39590
    • MFCD09994344
    • CS-0081073
    • 933752-89-7
    • SY123370
    • Z1198268063
    • EN300-113243
    • AKOS006310413
    • DB-079546
    • 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
    • MDL: MFCD09994344
    • 인치: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
    • InChIKey: DFECGQLPNSSUAQ-UHFFFAOYSA-N
    • 미소: O=CC1N2C(C=CC(C)=C2)=NC=1

계산된 속성

  • 정밀분자량: 160.06400
  • 동위원소 질량: 160.064
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 183
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 34.4A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

  • 밀도: 1.21
  • PSA: 34.37000
  • LogP: 1.45520

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 보안 정보

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM151397-5g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%+
5g
$331 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-300032-1 g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde,
933752-89-7
1g
¥1,203.00 2023-07-11
Enamine
EN300-113243-2.5g
6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
2.5g
$176.0 2023-10-26
Apollo Scientific
OR909922-1g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
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1g
£93.00 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M188379-5g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
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¥3171.90 2023-09-01
TRC
M236020-100mg
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
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$ 150.00 2022-06-04
TRC
M236020-500mg
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7
500mg
$ 490.00 2022-06-04
Chemenu
CM151397-5g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95+%
5g
$712 2021-08-05
Chemenu
CM151397-1g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95+%
1g
$204 2021-08-05
eNovation Chemicals LLC
Y0998825-10g
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
933752-89-7 95%
10g
$650 2024-08-02

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ;  14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
참조
Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
참조
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources
Rao, Changqing; Mai, Shaoyu; Song, Qiuling, Organic Letters, 2017, 19(18), 4726-4729

합성 방법 3

반응 조건
1.1 Reagents: Tempo ,  Iodine pentoxide Solvents: Acetonitrile ,  Water ;  2 h, 80 °C
참조
Preparation of formyl-substituted imidazopyridines
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ;  14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles
Wang, Honggen; Wang, Yong; Liang, Dongdong; Liu, Lanying; Zhang, Jiancun; et al, Angewandte Chemie, 2011, 50(25), 5678-5681

합성 방법 5

반응 조건
참조
Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines
Chen, Qi; Li, Huan-Qing; Chen, Zhao-Hua; Chen, Zu-Jia; Yang, Kai; et al, Current Chinese Science, 2023, 3(4), 309-319

합성 방법 6

반응 조건
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
참조
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen
Cao, Hua; Lei, Sai; Li, Naiying; Chen, Longbin; Liu, Jingyun; et al, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825

합성 방법 7

반응 조건
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  12 h, 1 atm, 100 °C
참조
Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source
Xiang, Shijian; Chen, Huoji; Liu, Qiang, Tetrahedron Letters, 2016, 57(34), 3870-3872

합성 방법 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,2′-Bipyridine ,  Cuprous iodide Solvents: Dichloromethane ;  12 h, rt
참조
Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines
Cao, Hua; Liu, Xiaohang; Liao, Jinqiang; Huang, Jianping; Qiu, Huifang; et al, Journal of Organic Chemistry, 2014, 79(22), 11209-11214

합성 방법 9

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
참조
Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors
Kazmierczak, Aleksandra; Kusy, Damian; Niinivehmas, Sanna P.; Gmach, Joanna; Joachimiak, Lukasz ; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

합성 방법 10

반응 조건
1.1 Solvents: Ethanol ;  12 h, reflux
참조
Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors
Gao, Guo-Rui; Liu, Jia-Li; Mei, De-Sheng; Ding, Jian; Meng, Ling-Hua; et al, Chinese Chemical Letters, 2015, 26(1), 118-120

합성 방법 11

반응 조건
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ;  30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate ,  2155854-54-7 (MCM-41-supported) ;  12 h, 25 °C
1.3 Reagents: Water
참조
Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines
Wei, Li; Yao, Fang; Yi, Feiyan; Cai, Mingzhong, Journal of Chemical Research, 2018, 42(7), 341-346

합성 방법 12

반응 조건
1.1 Solvents: Ethanol ,  Water ;  1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ;  neutralized
참조
Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines
Kusy, Damian; Maniukiewicz, Waldemar ; Blazewska, Katarzyna M., Tetrahedron Letters, 2019, 60(45),

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
A859808
순결:99%
재다:5g
가격 ($):166.0
atkchemica
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
CL8155
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의